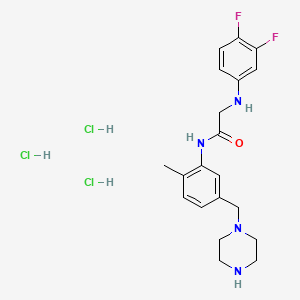

GW791343 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O.3ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBRAHWNJBXXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl3F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW791343 Trihydrochloride: An In-depth Technical Guide to its Allosteric Modulation of the P2X7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 trihydrochloride is a potent and selective small molecule that acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] This receptor is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, chronic pain, and autoimmune conditions.[1][4][5] GW791343 exhibits notable species-specific effects, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for elucidating the complex mechanisms of P2X7 receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of GW791343, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[2][6] This means it binds to a site on the receptor that is distinct from the orthosteric binding site for its endogenous agonist, ATP.[2] In the case of the human P2X7 receptor, the binding of GW791343 induces a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel upon agonist binding, leading to inhibition of downstream signaling.[2] Conversely, at the rat P2X7 receptor, its binding enhances the receptor's response to ATP.[2] Studies utilizing chimeric human-rat P2X7 receptors have identified that the amino acid residue at position 95 is a key determinant of this species-specific activity.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound in relation to its activity at the P2X7 receptor.

Table 1: Inhibitory Activity of GW791343 at the Human P2X7 Receptor

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| pIC50 | 6.9 - 7.2 | Ethidium bromide uptake stimulated by BzATP | HEK293 expressing human P2X7 | [6] |

| pIC50 | ~6.0 | Inhibition of [3H]-compound-17 binding | Membranes from cells expressing human P2X7 | [2] |

Table 2: Modulatory Effects of GW791343 at the Rat P2X7 Receptor

| Effect | Observation | Assay Conditions | Cell Line | Reference |

| Positive Allosteric Modulation | Increased agonist responses | Ethidium bromide uptake stimulated by ATP/BzATP | HEK293 expressing rat P2X7 | [2] |

| pIC50 (for inhibition of [3H]-compound-17 binding) | 6.04 ± 0.10 | Radioligand binding | Membranes from cells expressing rat P2X7 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of GW791343 are provided below.

Ethidium Bromide Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the influx of molecules like ethidium bromide.

Materials:

-

HEK293 cells stably expressing the human or rat P2X7 receptor

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic (e.g., G418)

-

Assay buffer: NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.3) or sucrose-based buffer (to reduce ionic gradients)

-

Agonists: ATP or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

-

This compound

-

Ethidium bromide (EtBr)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK293-P2X7 cells in T75 flasks until confluent.

-

Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of GW791343 in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.

-

Assay: a. Wash the cells once with assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of GW791343 to the wells and pre-incubate for 10-40 minutes at room temperature.[6] c. Add 50 µL of assay buffer containing the agonist (e.g., BzATP for human P2X7) and ethidium bromide (final concentration ~5-20 µM). d. Immediately place the plate in a fluorescence plate reader. e. Measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Plot the rate of uptake against the concentration of GW791343 to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membranes prepared from cells expressing the human or rat P2X7 receptor

-

Radioligand: e.g., [3H]-compound-17 or another suitable P2X7 receptor antagonist radioligand

-

This compound

-

Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash buffer: ice-cold binding buffer

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the P2X7 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order: a. Binding buffer b. GW791343 at various concentrations (for competition binding) or buffer (for total binding). c. A non-labeled P2X7 antagonist at a high concentration (for non-specific binding). d. Radioligand at a fixed concentration (typically at or below its Kd). e. Membrane preparation.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways

Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. GW791343, as a negative allosteric modulator in humans, effectively blocks these pathways.

P2X7 Receptor-Mediated Signaling

Upon binding of ATP, the P2X7 receptor channel opens, leading to an influx of Ca2+ and Na+ and an efflux of K+. This ionic dysregulation triggers several downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[5][9] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which can further amplify downstream signaling and ultimately lead to cellular responses such as the release of pro-inflammatory cytokines and, in some cases, apoptosis.[5]

P2X7 Receptor and NLRP3 Inflammasome Activation

A critical downstream consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome.[1][4][10][11] The potassium efflux triggered by P2X7 activation is a key signal for the recruitment of NLRP3, the adaptor protein ASC, and pro-caspase-1 to form the inflammasome complex.[10] This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[1] By inhibiting P2X7 receptor activation, GW791343 can prevent NLRP3 inflammasome activation and the subsequent release of these potent inflammatory mediators.

References

- 1. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Activation of P2X7 receptor and NLRP3 inflammasome assembly in hippocampal glial cells mediates chronic stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2X7 receptors activate protein kinase D and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]

- 11. sm.unife.it [sm.unife.it]

Species-Specific Activity of GW791343 Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 trihydrochloride is a potent allosteric modulator of the P2X7 receptor that exhibits remarkable species-specific activity. This technical guide provides a comprehensive overview of its differential pharmacology across various species, with a focus on its activity on human, rat, mouse, and dog P2X7 receptors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are presented to facilitate further research and drug development efforts targeting the P2X7 receptor.

Introduction

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP. It plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of diseases. GW791343 is a small molecule that modulates P2X7 receptor activity in a non-competitive, allosteric manner.[1] A key characteristic of GW791343 is its pronounced species selectivity, acting as a negative allosteric modulator in humans and dogs, a positive allosteric modulator in rats, and displaying no activity in mice.[2][3] This differential activity underscores the importance of careful species selection in preclinical studies and highlights the molecular determinants of P2X7 receptor pharmacology.

Quantitative Data Presentation

The species-specific activity of GW791343 on the P2X7 receptor is summarized in the table below. This data has been compiled from various in vitro studies measuring the modulation of P2X7 receptor function in response to GW791343.

| Species | Receptor | GW791343 Activity | Potency (pIC50) | Efficacy | Reference(s) |

| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2 | Inhibition of ATP-induced responses | [4] |

| Rat | P2X7 | Positive Allosteric Modulator | - | Potentiation of ATP-induced responses | |

| Mouse | P2X7 | No Activity | - | No effect on ATP-induced responses | [2] |

| Dog | P2X7 | Negative Allosteric Modulator | Similar to human | Inhibition of ATP-induced responses | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the species-specific activity of GW791343 are provided below.

Ethidium Bromide Uptake Assay for P2X7 Receptor Function

This assay measures the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Materials:

-

HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, mouse, or dog)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

Assay Buffer: Sucrose-based buffer (e.g., 280 mM sucrose, 5 mM KCl, 1 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, pH 7.4) or NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Ethidium Bromide (EtBr) stock solution (1 mM in water)

-

ATP stock solution (100 mM in water, pH adjusted to 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence plate reader with excitation at ~520 nm and emission at ~595 nm

Procedure:

-

Cell Culture: Culture the P2X7-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare the ATP solution at the desired final concentration (e.g., EC80) in the assay buffer.

-

Assay Execution: a. Wash the cells twice with 100 µL of assay buffer. b. Add 50 µL of the diluted GW791343 solutions to the respective wells and incubate for 30-60 minutes at 37°C. c. Add 25 µL of a solution containing EtBr (final concentration 5-20 µM) to each well. d. Place the plate in the fluorescence plate reader and take a baseline reading for 2-5 minutes. e. Add 25 µL of the ATP solution to stimulate the P2X7 receptor and immediately start recording the fluorescence intensity every 30-60 seconds for 30-60 minutes.

-

Data Analysis: a. Subtract the background fluorescence (wells with no cells) from all readings. b. For negative modulation (human, dog), calculate the percentage of inhibition of the ATP-induced fluorescence increase by GW791343. Plot the percentage of inhibition against the log concentration of GW791343 and fit the data to a sigmoidal dose-response curve to determine the pIC50. c. For positive modulation (rat), calculate the fold-increase in the ATP-induced fluorescence signal in the presence of GW791343.

Radioligand Binding Assay for P2X7 Receptor

This assay measures the binding of a radiolabeled ligand to the P2X7 receptor and can be used to determine the affinity of unlabeled compounds like GW791343.

Materials:

-

Cell membranes prepared from HEK293 cells expressing the P2X7 receptor of the desired species.

-

Radioligand (e.g., [³H]A-804598, a P2X7 antagonist)

-

This compound

-

Binding Buffer: 50 mM HEPES, pH 7.4

-

Wash Buffer: 50 mM HEPES, pH 7.4, 0.1% BSA

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: a. Harvest P2X7-expressing HEK293 cells and homogenize them in ice-cold lysis buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

-

Competition Binding Assay: a. In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of GW791343, and 50 µL of a fixed concentration of the radioligand (typically at its Kd value). b. Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-50 µg of protein). c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. d. Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. e. Wash the filters three times with ice-cold wash buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known P2X7 ligand) from the total binding. b. Plot the percentage of specific binding against the log concentration of GW791343. c. Fit the data to a one-site competition binding equation to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

Caption: P2X7 receptor signaling cascade and points of modulation by GW791343.

Experimental Workflow for Ethidium Bromide Uptake Assay

Caption: Workflow for assessing P2X7 receptor function using ethidium bromide uptake.

Experimental Workflow for Radioligand Binding Assay

References

The Role of GW791343 in Neurological Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 is a potent and selective negative allosteric modulator of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] In the central nervous system (CNS), the P2X7R is primarily expressed on microglia, the resident immune cells of the brain. Its overactivation by high extracellular ATP concentrations, often present in pathological conditions such as neuroinflammation and neurodegeneration, triggers a cascade of inflammatory responses. This has positioned the P2X7R as a significant therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the function of GW791343 in preclinical neurological disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action of GW791343

GW791343 exerts its effects through non-competitive, allosteric modulation of the P2X7 receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), GW791343 binds to a distinct site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for ATP and/or impairs the channel's opening in response to ATP binding. This allosteric inhibition effectively dampens the downstream signaling cascade initiated by P2X7R activation.

It is important to note the species-specific activity of GW791343. While it acts as a negative allosteric modulator of the human P2X7R, it has been shown to be a positive allosteric modulator at the rat P2X7 receptor, enhancing agonist responses.[2] This highlights the critical importance of selecting appropriate animal models and cell lines when investigating the therapeutic potential of this compound.

Quantitative Data for GW791343

The following table summarizes the available quantitative data for GW791343, providing key parameters for its activity at the human P2X7 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| pIC50 | 6.9-7.2 | Human | Ethidium accumulation assay | [1] |

| Activity | Negative Allosteric Modulator | Human | Functional Assays | [1] |

| Activity | Positive Allosteric Modulator | Rat | Functional Assays | [2] |

Signaling Pathways

The primary mechanism through which GW791343 is thought to exert its neuroprotective effects is by inhibiting the P2X7R-mediated activation of the NLRP3 inflammasome in microglia.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies investigating GW791343. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro: P2X7R Antagonism and IL-1β Release Assay

This protocol is designed to assess the efficacy of GW791343 in blocking P2X7R-mediated IL-1β release from cultured microglia or monocytic cell lines (e.g., THP-1).

1. Cell Culture and Priming:

- Culture microglial cells or THP-1 monocytes in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

- For THP-1 cells, induce differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

- Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

2. GW791343 Treatment:

- Wash the primed cells with serum-free media.

- Pre-incubate the cells with various concentrations of GW791343 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (e.g., DMSO) for 30-60 minutes.

3. P2X7R Stimulation:

- Stimulate the cells with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

4. Sample Collection and Analysis:

- Collect the cell culture supernatants.

- Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

- (Optional) Perform a lactate dehydrogenase (LDH) assay on the supernatants to assess cytotoxicity.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

culture [label="Culture Microglia/\nTHP-1 Cells"];

prime [label="Prime with LPS\n(3-4 hours)"];

wash [label="Wash Cells"];

treat [label="Treat with GW791343\n(30-60 min)"];

stimulate [label="Stimulate with ATP/BzATP\n(30-60 min)"];

collect [label="Collect Supernatant"];

analyze [label="Analyze IL-1β\n(ELISA)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture;

culture -> prime;

prime -> wash;

wash -> treat;

treat -> stimulate;

stimulate -> collect;

collect -> analyze;

analyze -> end;

}

In Vivo: Neurological Disease Models

While specific in vivo dosing and administration protocols for GW791343 are not extensively detailed in the public domain, the following provides a general framework based on studies of other P2X7R antagonists in rodent models of neurological diseases such as Experimental Autoimmune Encephalomyelitis (EAE) or Alzheimer's disease.

1. Animal Model Induction:

- EAE Model: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

- Alzheimer's Disease Model: Utilize transgenic mouse models that develop amyloid-beta plaques and cognitive deficits (e.g., APP/PS1 mice).

2. GW791343 Administration:

- Route of Administration: Intraperitoneal (i.p.) or oral gavage are common routes for systemic administration.

- Dosing Regimen: A starting point for dose-response studies could be in the range of 1-50 mg/kg, administered once or twice daily. The optimal dose and frequency would need to be determined empirically for each specific model and desired therapeutic effect.

- Treatment Paradigms:

- Prophylactic: Begin treatment before or at the time of disease induction.

- Therapeutic: Initiate treatment after the onset of clinical signs or pathological markers.

3. Outcome Measures:

- Clinical Scoring (EAE): Monitor and score the severity of clinical signs of paralysis daily.

- Behavioral Testing (Alzheimer's Disease): Assess cognitive function using tests such as the Morris water maze or novel object recognition.

- Histopathology and Immunohistochemistry: At the end of the study, perfuse the animals and collect brain and spinal cord tissue. Analyze for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE), and amyloid plaque load (in Alzheimer's models).

- Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue homogenates using ELISA or multiplex assays.

Role of GPR55

Some research suggests a potential interplay between the endocannabinoid system and purinergic signaling in neuroinflammation. GPR55, an orphan G protein-coupled receptor, has been implicated in inflammatory processes. However, the direct interaction or functional relationship between GW791343 and GPR55 in the context of neurological diseases is not well-established in the current literature. Further investigation is required to elucidate any potential off-target effects or synergistic actions of GW791343 involving GPR55.

Conclusion

GW791343 represents a valuable research tool for investigating the role of the P2X7 receptor in the pathophysiology of various neurological diseases. Its ability to potently and selectively inhibit the human P2X7R makes it a compelling candidate for further preclinical and potentially clinical development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting the P2X7R in the context of neuroinflammation and neurodegeneration. Future studies should focus on establishing optimal in vivo dosing regimens and further clarifying the full spectrum of its mechanistic actions within the complex environment of the central nervous system.

References

The Pharmacological Profile of GW791343 Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 trihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor, a key player in inflammation and cellular signaling. This technical guide provides an in-depth review of the pharmacological properties of GW791343, summarizing its mechanism of action, in vitro activity, and the experimental protocols used for its characterization. Notably, GW791343 exhibits species-specific effects, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This document consolidates available quantitative data, details key experimental methodologies, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it mediates inflammatory responses, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Its role in various pathological conditions, including neuroinflammatory and chronic pain states, has made it an attractive target for therapeutic intervention. Allosteric modulators of the P2X7 receptor, such as this compound, offer a nuanced approach to regulating its activity, potentially providing improved therapeutic windows compared to direct agonists or antagonists.

GW791343 is a small molecule that binds to a site on the P2X7 receptor distinct from the ATP binding site, thereby modulating the receptor's response to its endogenous ligand. Its unique species-dependent pharmacology makes it a valuable tool for investigating the structural and functional differences between human and rat P2X7 receptors and for exploring the therapeutic potential of P2X7 modulation in various preclinical models.

Mechanism of Action

GW791343 functions as an allosteric modulator of the P2X7 receptor. Its mechanism is characterized by a non-competitive interaction with the receptor, meaning it does not compete with ATP for the orthosteric binding site.[1][2][3]

-

On the human P2X7 receptor , GW791343 acts as a negative allosteric modulator (NAM) . In this capacity, it reduces the maximal response to ATP and its potent synthetic analog, BzATP, without significantly shifting the agonist's potency.[1] This inhibitory effect is achieved by binding to an allosteric site, which in turn alters the conformational changes required for full receptor activation and ion channel opening.

-

On the rat P2X7 receptor , GW791343 exhibits a contrasting effect, functioning as a positive allosteric modulator (PAM) .[1][2][3] It enhances the receptor's response to agonists, leading to an increase in the potency and/or efficacy of ATP.[2][4] This positive modulation suggests that GW791343 binding to the rat P2X7 receptor stabilizes a conformation that is more favorable for agonist-induced activation.

The molecular basis for this species-specific activity has been investigated through studies with chimeric receptors, which have identified specific amino acid residues that differ between the human and rat P2X7 receptors as being critical for determining the modulatory effect of GW791343.[5]

Signaling Pathway of P2X7 Receptor Modulation by GW791343

The P2X7 receptor, upon activation by ATP, initiates a cascade of intracellular events. GW791343, by modulating the initial receptor activation, influences these downstream signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: In Vitro Activity at the Human P2X7 Receptor

| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |

| pIC₅₀ | 6.9 - 7.2 | Ethidium Accumulation | HEK293 expressing hP2X7 | ATP / BzATP | [1] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Table 2: In Vitro Activity at the Rat P2X7 Receptor

| Effect | Observation | Assay Type | Cell Line | Agonist | Reference |

| Positive Allosteric Modulation | Increased agonist responses | Ethidium Accumulation | HEK293 expressing rP2X7 | ATP / BzATP | [2][3] |

Quantitative data on the fold-increase in agonist potency or efficacy for the rat P2X7 receptor is not consistently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline the key experimental protocols used to characterize GW791343.

Ethidium Accumulation Assay

This assay measures the permeability of the cell membrane to the fluorescent dye ethidium, which is a hallmark of P2X7 receptor activation and macropore formation.

Objective: To determine the inhibitory (human P2X7) or potentiating (rat P2X7) effect of GW791343 on agonist-induced P2X7 receptor activation.

Materials:

-

HEK293 cells stably expressing either human or rat recombinant P2X7 receptors.

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

P2X7 receptor agonists: ATP or BzATP.

-

This compound.

-

Ethidium bromide solution.

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: HEK293 cells expressing the P2X7 receptor of interest are cultured to confluence in 96-well plates.

-

Pre-incubation: The cell culture medium is replaced with the assay buffer. Cells are then pre-incubated with various concentrations of GW791343 (e.g., 0.01 µM to 30 µM) for a specified duration (typically 10-40 minutes).[1]

-

Agonist Stimulation: A mixture of the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response) and ethidium bromide is added to the wells.

-

Incubation: The plate is incubated for a defined period (e.g., 8-10 minutes) to allow for receptor activation and ethidium uptake.

-

Fluorescence Measurement: The fluorescence of intracellular ethidium, which increases upon binding to nucleic acids, is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: The fluorescence intensity is plotted against the concentration of GW791343 to determine the IC₅₀ (for human P2X7) or the degree of potentiation (for rat P2X7).

Experimental Workflow: Ethidium Accumulation Assay

Radioligand Binding Assay

Radioligand binding assays are employed to characterize the binding of GW791343 to the P2X7 receptor and to determine if it competes with other ligands.

Objective: To confirm that GW791343 binds to an allosteric site and to investigate its interaction with other allosteric modulators.

Materials:

-

Membrane preparations from HEK293 cells expressing human or rat recombinant P2X7 receptors.

-

Radiolabeled allosteric modulator (e.g., [³H]-compound-17).[2]

-

This compound (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated in the binding buffer with the radiolabeled allosteric modulator and varying concentrations of unlabeled GW791343.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[2]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor). The ability of GW791343 to displace the radiolabeled allosteric modulator is analyzed to determine its binding affinity for the allosteric site.

In Vivo and Preclinical Data

Currently, there is limited publicly available information on the in vivo efficacy and pharmacokinetic profile of GW791343. Preclinical studies with other P2X7 receptor modulators have shown promise in models of neurological disorders, but specific data for GW791343 in such models are not extensively documented in the reviewed literature.[6][7] Similarly, no clinical trials involving GW791343 have been identified. The primary utility of GW791343 to date has been as a research tool to probe the pharmacology of the P2X7 receptor.

Conclusion

This compound is a well-characterized allosteric modulator of the P2X7 receptor with distinct, species-specific activities. It serves as a potent negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This dual activity makes it an invaluable tool for comparative pharmacology and for elucidating the role of the P2X7 receptor in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for further investigation of this and other P2X7 receptor modulators. While in vivo and clinical data for GW791343 are sparse, its well-defined in vitro profile continues to be of significant interest to the scientific community exploring the therapeutic potential of targeting the P2X7 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

GW791343: A Species-Dependent Allosteric Modulator of the P2X7 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 is a potent, non-competitive allosteric modulator of the P2X7 receptor that exhibits distinct, species-specific activity. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) of the rat P2X7 receptor. This dual activity makes GW791343 a valuable pharmacological tool for investigating the nuanced mechanisms of P2X7 receptor function and for guiding the development of species-specific therapeutic agents. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with GW791343's interaction with the P2X7 receptor.

Introduction to Allosteric Modulation of P2X7

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neurological disorders. Allosteric modulators, which bind to a site topographically distinct from the orthosteric (ATP-binding) site, offer a sophisticated means of regulating receptor function. Negative allosteric modulators decrease the receptor's response to the endogenous agonist, while positive allosteric modulators enhance it. This modulation can provide greater subtype selectivity and a more nuanced control of receptor signaling compared to traditional orthosteric antagonists or agonists.

Quantitative Analysis of GW791343 Activity

The modulatory effects of GW791343 on the P2X7 receptor have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Negative Allosteric Modulator Activity of GW791343 at the Human P2X7 Receptor

| Parameter | Value | Species | Assay Conditions | Reference |

| pIC50 | 6.9 - 7.2 | Human | Agonist-stimulated ethidium accumulation | [1][2] |

Table 2: Positive Allosteric Modulator Activity of GW791343 at the Rat P2X7 Receptor

| Effect | Observation | Species | Reference |

| Allosteric Modulation | Increases the potency and effect of ATP | Rat | [3] |

Mechanism of Action and Binding Site

Studies have demonstrated that GW791343 acts as a non-competitive inhibitor of human P2X7 receptors.[1][3] Receptor protection experiments using decavanadate and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS), which are known to interact with the ATP binding site, showed that GW791343 does not competitively bind at this orthosteric site.[3] This confirms its classification as an allosteric modulator. Further investigations have revealed that GW791343 may bind to a site that overlaps with or is closely related to the binding site of another P2X7 receptor negative allosteric modulator, compound-17.[3]

The species-specific effect of GW791343 has been pinpointed to a single amino acid residue. At position 95 of the P2X7 receptor, a phenylalanine residue in the human receptor is responsible for the negative allosteric modulation by GW791343, whereas a leucine residue at the same position in the rat receptor leads to positive allosteric modulation.[4]

Experimental Protocols

The characterization of GW791343's allosteric modulatory effects has primarily relied on cellular assays measuring agonist-induced cellular responses. A key experimental method is the agonist-stimulated ethidium accumulation assay.

Agonist-Stimulated Ethidium Accumulation Assay

This assay is a common method to assess P2X7 receptor activation, which leads to the formation of a large membrane pore permeable to molecules like ethidium bromide.

Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced P2X7 receptor activation.

Cell Lines: HEK293 cells recombinantly expressing either human or rat P2X7 receptors.

Materials:

-

HEK293 cells expressing human or rat P2X7 receptor

-

Cell culture medium

-

Agonists: ATP or BzATP

-

GW791343

-

Ethidium bromide

-

Assay buffer (e.g., sucrose or NaCl buffer)

-

Microplate reader with fluorescence detection

Protocol:

-

Cell Culture: Culture HEK293 cells expressing the P2X7 receptor of interest in appropriate cell culture flasks until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubation with Modulator: On the day of the experiment, wash the cells with the assay buffer. Pre-incubate the cells with varying concentrations of GW791343 for a defined period (e.g., 40 minutes).[1]

-

Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) at a specific concentration, along with ethidium bromide, to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence of ethidium bromide as it enters the cells and intercalates with nucleic acids. Measurements are typically taken kinetically over a period of time.

-

Data Analysis: The rate of ethidium accumulation is proportional to P2X7 receptor activity. The data is analyzed to determine the concentration-dependent inhibition (for human P2X7) or potentiation (for rat P2X7) by GW791343. For NAM activity, pIC50 values are calculated from the concentration-response curves.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of GW791343 and the experimental workflow.

Caption: Mechanism of GW791343 on human and rat P2X7 receptors.

Caption: Workflow for the ethidium accumulation assay.

Conclusion

GW791343 is a well-characterized allosteric modulator of the P2X7 receptor with a fascinating species-dependent profile. It serves as a negative allosteric modulator for the human P2X7 receptor and a positive allosteric modulator for the rat ortholog. This differential activity, which is attributed to a single amino acid difference, underscores the subtle structural determinants that can dramatically alter drug-receptor interactions. For researchers in pharmacology and drug development, GW791343 is an indispensable tool for probing the allosteric regulation of the P2X7 receptor and for designing novel therapeutics with improved specificity and modulatory properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on GW791343 and Purinergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and evolutionarily ancient form of extracellular communication, is mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. These molecules act as signaling messengers by binding to a wide array of purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP) receptors. The P2X receptor family comprises ligand-gated ion channels, and among them, the P2X7 receptor stands out for its unique properties and involvement in a multitude of physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.

This technical guide provides a comprehensive overview of GW791343, a notable allosteric modulator of the P2X7 receptor. It details the compound's mechanism of action, summarizes key quantitative data, provides an in-depth look at relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

GW791343: A Species-Specific Allosteric Modulator of the P2X7 Receptor

GW791343 is a potent and selective allosteric modulator of the P2X7 receptor, exhibiting pronounced species-specific activity. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor, effectively antagonizing its function. In contrast, it behaves as a positive allosteric modulator (PAM) for the rat P2X7 receptor, enhancing its response to agonists. This differential activity is primarily attributed to a single amino acid difference at position 95 within the receptor's structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for GW791343's activity on the human and rat P2X7 receptors.

| Parameter | Species | Value | Notes |

| pIC50 | Human | 6.9 - 7.2 | Represents the negative logarithm of the half-maximal inhibitory concentration, indicating high potency as an antagonist. |

| IC50 | Human | ~63 - 126 nM | Calculated from the pIC50 range. |

| Modulation | Human | Negative Allosteric | Acts as a non-competitive antagonist. |

| Modulation | Rat | Positive Allosteric | Enhances the potency and effect of ATP. |

Experimental Protocols

The characterization of GW791343's interaction with the P2X7 receptor has been primarily achieved through in vitro cellular assays. The following are detailed methodologies for key experiments.

Agonist-Stimulated Ethidium Bromide/YoPro-1 Uptake Assay

This is the cornerstone assay for assessing P2X7 receptor activation and its modulation. Activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as the fluorescent dyes ethidium bromide or YoPro-1.

Objective: To determine the inhibitory (or potentiating) effect of GW791343 on agonist-induced P2X7 receptor pore formation.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human or rat P2X7 receptor.

-

Agonist: ATP or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), a more potent P2X7 agonist.

-

Test Compound: GW791343.

-

Fluorescent Dye: Ethidium Bromide or YoPro-1.

-

Assay Buffer: Typically a low ionic strength buffer, such as a sucrose-based buffer, enhances P2X7 receptor activity. A common composition is 147 mM Sucrose, 2.7 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the P2X7-expressing cells in appropriate media and conditions until they reach a suitable confluency for the assay.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a dilution series of GW791343 in the assay buffer.

-

Assay Protocol: a. Wash the cells with the assay buffer. b. Add the fluorescent dye (e.g., Ethidium Bromide at a final concentration of 5-20 µM) to the cells. c. Add the different concentrations of GW791343 to the wells and pre-incubate for a specified time (e.g., 20-30 minutes) at room temperature or 37°C. d. Initiate the reaction by adding the P2X7 agonist (e.g., ATP or BzATP at a concentration that elicits a submaximal response, typically in the high micromolar to low millimolar range). e. Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake and, therefore, P2X7 receptor activation. The inhibitory effect of GW791343 is determined by comparing the rate of fluorescence increase in the presence of the compound to the control (agonist alone). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of a compound to its target receptor.

Materials:

-

Receptor Source: Membranes prepared from cells overexpressing the P2X7 receptor.

-

Radioligand: A radiolabeled P2X7 receptor antagonist with high affinity and specificity (e.g., [³H]-A-804598).

-

Test Compound: GW791343.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize P2X7-expressing cells in a suitable buffer and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled GW791343.

-

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known P2X7 antagonist) from the total binding. The data is then analyzed to determine the Ki (inhibitory constant) of GW791343, which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it functions as a cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a large transmembrane pore. These events initiate multiple intracellular signaling pathways, culminating in various cellular responses, including the release of pro-inflammatory cytokines like IL-1β.

Caption: P2X7 receptor signaling cascade.

Experimental Workflow for GW791343 Characterization

The characterization of a P2X7 receptor modulator like GW791343 follows a logical experimental progression from initial screening to more detailed mechanistic studies.

Caption: Workflow for P2X7 antagonist characterization.

Conclusion

GW791343 serves as a critical research tool for elucidating the complex roles of the P2X7 receptor in health and disease. Its species-specific allosteric modulation provides a unique opportunity to probe the receptor's function in different experimental models. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of purinergic signaling and P2X7 receptor pharmacology. Further investigation into the in vivo efficacy and safety profile of P2X7 modulators like GW791343 will be crucial for translating these preclinical findings into potential therapeutic applications.

Chemical structure and synthesis of GW791343 trihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound GW791343. Its chemical identity is well-defined, and its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride[1] |

| Molecular Formula | C₂₀H₂₇Cl₃F₂N₄O[1] |

| Molecular Weight | 483.81 g/mol [2][3] |

| CAS Number | 309712-55-8[4] |

| Canonical SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl[2] |

Synthesis of this compound

A potential retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: 5-(azidomethyl)-2-methylaniline, tert-butyl piperazine-1-carboxylate, and 2-chloro-N-(3,4-difluorophenyl)acetamide.

Caption: Retrosynthetic analysis of GW791343.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting species-specific activity.[4] It produces a non-competitive antagonist effect on the human P2X7 receptor, with a pIC50 of 6.9-7.2.[4] At the rat P2X7 receptor, however, it acts as a positive allosteric modulator.

The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. As a negative allosteric modulator at the human P2X7 receptor, GW791343 is thought to bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel in response to ATP binding. This ultimately leads to the inhibition of P2X7-mediated downstream signaling.

Caption: P2X7 receptor signaling and the inhibitory action of GW791343.

Experimental Protocols

The biological activity of GW791343 is typically assessed using in vitro cellular assays that measure the function of the P2X7 receptor. A key experimental protocol involves measuring agonist-stimulated ethidium accumulation in cells expressing the human P2X7 receptor.

Protocol: Measurement of Agonist-Stimulated Ethidium Accumulation

This protocol is adapted from studies characterizing the effects of GW791343 on recombinant human P2X7 receptors.

Objective: To determine the inhibitory effect of GW791343 on P2X7 receptor activation by measuring the influx of ethidium, a fluorescent dye that enters cells through the large pore formed upon sustained P2X7 receptor activation.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Assay buffer (e.g., sucrose or NaCl based)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Ethidium bromide

-

This compound

-

Multi-well plates (e.g., 96-well)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of GW791343 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of GW791343 or vehicle control for a specified period (e.g., 10-30 minutes) at room temperature.

-

Agonist Stimulation: Add a solution containing the P2X7 agonist (e.g., ATP) and ethidium bromide to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of the ethidium that has entered the cells using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm). Measurements are typically taken kinetically over a period of time (e.g., 30-60 minutes).

-

Data Analysis: The rate of ethidium uptake is determined from the kinetic fluorescence readings. The inhibitory effect of GW791343 is calculated by comparing the rate of uptake in the presence of the compound to the rate in the vehicle control. The pIC50 value, representing the negative logarithm of the concentration of GW791343 that causes 50% inhibition of the agonist response, can then be determined by fitting the concentration-response data to a suitable pharmacological model.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| pIC₅₀ | 6.9 - 7.2 | Human | Agonist-stimulated ethidium accumulation in HEK293 cells expressing the human P2X7 receptor. | [4] |

| Modulatory Effect | Negative Allosteric Modulator | Human | Functional assays measuring P2X7 receptor activity. | |

| Modulatory Effect | Positive Allosteric Modulator | Rat | Functional assays measuring P2X7 receptor activity. |

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into its detailed synthesis and in vivo pharmacology will be crucial for its potential therapeutic applications.

References

Understanding the Binding Kinetics of GW791343 on the P2X7 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics and mechanism of action of GW791343, a notable allosteric modulator of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a significant target in drug development due to its role in inflammation, immune response, and neurological diseases. Understanding the nuanced interaction of compounds like GW791343 is crucial for the development of novel therapeutics.

Core Data Presentation: Binding and Potency

The interaction of GW791343 with the P2X7 receptor is characterized by its species-specific effects, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[1][2][3][4] The following tables summarize the available quantitative data on the potency of GW791343. While direct kinetic constants such as association rate (kon), dissociation rate (koff), and the dissociation constant (Kd) are not extensively reported in the literature, the half-maximal inhibitory concentration (IC50) values provide a robust measure of the compound's functional potency.

Table 1: Functional Potency of GW791343 on Human P2X7 Receptor

| Parameter | Value | Assay Type | Notes |

| pIC50 | 6.9 - 7.2 | Ethidium Accumulation Assay | Non-competitive antagonism[3][5][6] |

Table 2: Allosteric Site Binding Affinity of GW791343

| Parameter | Value | Species | Assay Type | Notes |

| pIC50 | 6.04 ± 0.10 | Rat | Radioligand Competition Binding Assay | Inhibition of [3H]-compound-17 binding. Potency is reported to be similar at the human receptor.[7] |

Mechanism of Action: Allosteric Modulation

GW791343 exerts its effects on the P2X7 receptor not by competing with the endogenous ligand ATP, but by binding to a distinct allosteric site.[1][7][8] This mode of action leads to a modulation of the receptor's response to ATP. In the human P2X7 receptor, this modulation is negative, resulting in an inhibition of the ATP-induced ion channel opening and subsequent downstream signaling. Conversely, in the rat P2X7 receptor, GW791343 acts as a positive allosteric modulator, enhancing the effects of ATP.[1][7][9] This species-specific difference has been attributed to a single amino acid residue at position 95 of the receptor protein (phenylalanine in humans and leucine in rats).[2][9][10]

The diagram below illustrates the principle of allosteric modulation by GW791343 on the human P2X7 receptor.

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. Initially, it functions as a cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a large, non-selective pore, a hallmark of the P2X7 receptor. These events trigger several downstream pathways, most notably the activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Other significant pathways include the activation of MAP kinases (p38, ERK, JNK) and the PI3K/Akt pathway.

The following diagram provides a simplified overview of the major signaling pathways downstream of P2X7 receptor activation.

Experimental Protocols

The characterization of GW791343's binding and functional effects on the P2X7 receptor relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Ethidium Accumulation Assay for Functional Antagonism

This assay measures the formation of the large pore of the P2X7 receptor, which is permeable to the fluorescent dye ethidium bromide.

Objective: To determine the functional potency (IC50) of GW791343 in inhibiting agonist-induced P2X7 receptor pore formation.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor.

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

GW791343 stock solution.

-

P2X7 receptor agonist stock solution (e.g., ATP or BzATP).

-

Ethidium bromide solution.

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates and culture until they reach the desired confluency.

-

Compound Pre-incubation:

-

Agonist Stimulation and Dye Uptake:

-

Prepare a solution containing the P2X7R agonist (e.g., 1 mM ATP for human P2X7R) and 100 µM ethidium bromide in assay buffer.[7]

-

Add this mixture to the wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) after an 8-minute incubation period for the human receptor.[7]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the control wells (agonist only).

-

Plot the percentage of inhibition against the logarithm of the GW791343 concentration.

-

Determine the pIC50 or IC50 value by fitting the data to a four-parameter logistic equation.

-

The workflow for this assay is depicted below.

Radioligand Competition Binding Assay

This assay is used to determine the affinity of a non-labeled compound (GW791343) for a receptor by measuring its ability to compete with a radiolabeled ligand that binds to the same or an interacting allosteric site.

Objective: To determine the binding affinity (pIC50 or Ki) of GW791343 for the allosteric site on the P2X7 receptor.

Materials:

-

Membranes prepared from HEK293 cells expressing the P2X7 receptor.

-

Radioligand (e.g., [3H]-compound-17).[7]

-

GW791343 stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand for the same site).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter and cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Binding buffer.

-

Serial dilutions of GW791343 or vehicle (for total binding) or non-specific control.

-

Radioligand at a fixed concentration (e.g., 2-3 nM [3H]-compound-17).[7]

-

Cell membranes.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the GW791343 concentration.

-

Determine the pIC50 or IC50 value from the competition curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

This guide provides a comprehensive overview of the binding kinetics and mechanism of action of GW791343 on the P2X7 receptor, based on currently available scientific literature. The provided data and protocols serve as a valuable resource for researchers in the field of purinergic signaling and drug discovery.

References

- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies of GW791343's Effect on ATP Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory studies investigating the effects of GW791343 on adenosine triphosphate (ATP) rhythm. It covers the compound's mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to GW791343

GW791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1][2] Notably, GW791343 exhibits species-specific effects. It acts as a negative allosteric modulator of the human P2X7 receptor, producing a non-competitive antagonist effect.[1][2][3] Conversely, in rats, it functions as a positive allosteric modulator , enhancing agonist responses.[2][4] The P2X7 receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neuropathic pain.[5][6]

Recent exploratory studies have revealed a novel role for GW791343 in modulating biological rhythms, specifically the rhythmic release of ATP in the suprachiasmatic nucleus (SCN), the brain's central pacemaker.[1]

Quantitative Data Summary

The primary quantitative data on the effect of GW791343 on ATP rhythm comes from studies on rat SCN cells. The findings are summarized in the table below.

| Parameter | Treatment | Concentration | Duration | Observation | Quantitative Result | Reference |

| ATP Rhythm | GW791343 dihydrochloride | 5 µM | 24-48 hours | Enhancement of ATP rhythm | Increased amplitude of ATP release rhythm and extracellular ATP accumulation to 144% of control levels. | [1] |

| P2X7R Activity (Human) | GW791343 dihydrochloride | 0.01 - 10 µM | 40 minutes | Non-competitive antagonism | pIC50 of 6.9-7.2 | [1] |

| P2X7R Activity (Human) | GW791343 dihydrochloride | 3 - 30 µM | 40 minutes | Negative allosteric modulation | - | [1] |

Experimental Protocols

The following section details the key experimental methodology for assessing the effect of GW791343 on ATP rhythm in SCN cells, based on published research.[1][7][8]

Cell Culture

Organotypic cultures of the rat suprachiasmatic nucleus (SCN) are prepared and maintained. These cultures preserve the tissue architecture and endogenous circadian rhythms of the SCN.

Drug Administration

GW791343 dihydrochloride is dissolved in an appropriate vehicle and added to the culture medium at a final concentration of 5 µM. To maintain a consistent concentration of the compound, the medium containing GW791343 is replaced every 4 hours throughout the 24-48 hour experimental period.[1]

Measurement of Extracellular ATP

Extracellular ATP levels in the culture medium are measured at 4-hour intervals. This is typically achieved using a luciferin-luciferase-based bioluminescence assay, which provides a highly sensitive and quantitative measure of ATP concentration.

Data Analysis

The collected data on ATP concentration over time is analyzed to determine the rhythmicity and amplitude of ATP release. This often involves fitting the data to a cosine wave or other mathematical models of circadian rhythms to quantify changes in amplitude and phase. The results from GW791343-treated cultures are then compared to vehicle-treated control cultures.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of GW791343 in Rat SCN

The following diagram illustrates the proposed signaling pathway through which GW791343, as a positive allosteric modulator in rats, enhances ATP release from SCN cells via the P2X7 receptor.

Caption: Proposed signaling pathway of GW791343 in rat SCN cells.

Experimental Workflow for Assessing Drug Effects on ATP Rhythm

The diagram below outlines a typical experimental workflow for investigating the impact of a compound like GW791343 on cellular ATP rhythm.

Caption: General experimental workflow for ATP rhythm analysis.

Conclusion

The exploratory studies on GW791343 reveal its potential to modulate the circadian rhythm of ATP release in the rat SCN. As a positive allosteric modulator of the rat P2X7 receptor, GW791343 enhances the amplitude of ATP rhythm. This finding opens new avenues for research into the role of purinergic signaling in the regulation of circadian clocks and suggests that P2X7R modulators could be valuable tools for investigating and potentially manipulating these fundamental biological processes. Further research is warranted to elucidate the precise downstream mechanisms and to investigate whether similar effects are observed in human cells, where GW791343 acts as a negative allosteric modulator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors [frontiersin.org]

- 8. Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and In Vivo Administration of GW791343 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and administration of GW791343 trihydrochloride for in vivo research applications. The information compiled herein is intended to guide researchers in safely and effectively using this compound in animal models.

Introduction

This compound is a potent and species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. This compound is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |

| Molecular Weight | 483.81 g/mol |

| CAS Number | 1019779-04-4 |

| Appearance | Solid |

| Purity | >98% |

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, including the activation of inflammasomes, MAP kinases, and transcription factors, ultimately leading to the release of pro-inflammatory cytokines and other cellular responses.

P2X7 Receptor Signaling Cascade

Dissolution Protocols for In Vivo Use

This compound exhibits limited solubility in aqueous solutions. The following vehicle compositions have been reported to yield clear solutions at a concentration of at least 2 mg/mL. It is recommended to prepare a stock solution in DMSO first and then dilute it with the other co-solvents.

| Protocol | Vehicle Composition | Final Concentration |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL |

Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions for each experiment.

Experimental Protocols

Preparation of Dosing Solution (Example using Protocol 1)

-

Prepare a 20 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution of 2 mg/mL, take 100 µL of the 20 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

Storage of Solutions

-

Solid Compound: Store at -20°C for up to 36 months.

-

Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Working Solution: It is strongly recommended to prepare fresh working solutions for each experiment and use them on the same day to ensure stability and potency.

In Vivo Administration

The appropriate administration route and dosage will depend on the specific animal model and experimental design. The following are general guidelines for common administration routes.

Experimental Workflow for In Vivo Administration

General In Vivo Experimental Workflow

Oral Gavage (Rat)

-

Animal Restraint: Gently restrain the rat to prevent movement.

-

Gavage Needle Insertion: Carefully insert a gavage needle into the esophagus. The length of insertion should be predetermined based on the animal's size.

-

Administration: Slowly administer the calculated volume of the dosing solution.

-

Post-Administration Monitoring: Observe the animal for any signs of distress.

Standard operating procedures for oral gavage in rats should be followed.

Intraperitoneal (IP) Injection (Mouse)

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Injection: Insert the needle at a 15-20 degree angle and inject the solution.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.